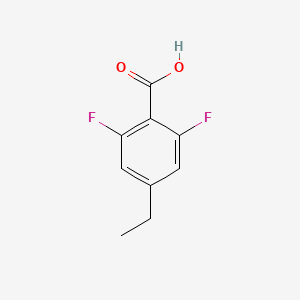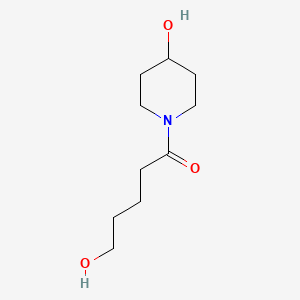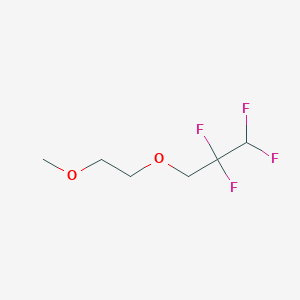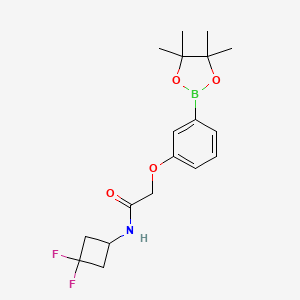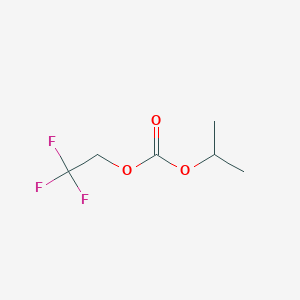![molecular formula C8H7F2N3 B12080027 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of the difluoromethyl group makes it particularly interesting for various chemical and biological applications due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base . The reaction conditions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for cost-effectiveness and yield. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput . The use of catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
Oxidation: Formation of difluoromethyl ketones.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of difluoromethyl amines.
Scientific Research Applications
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions . This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)pyridin-2-amine
- 4-(Difluoromethyl)pyridin-2-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine stands out due to its unique combination of the pyrrole and pyridine rings, which can confer distinct electronic properties and reactivity compared to other difluoromethylated compounds . This makes it particularly valuable in the design of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)4-1-13-6-3-12-2-5(11)7(4)6/h1-3,8,13H,11H2 |
InChI Key |
FJPTUEXOGBWWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


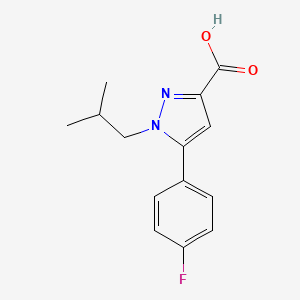
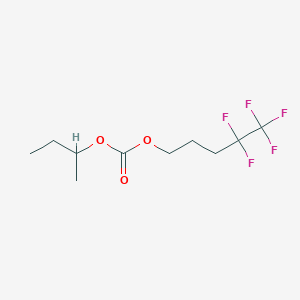
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

